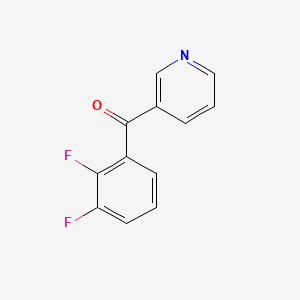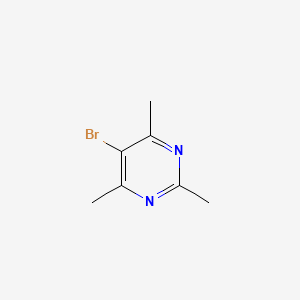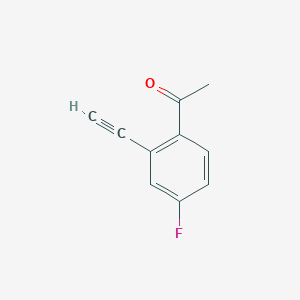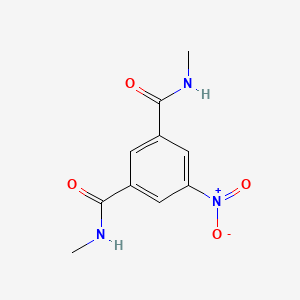
2-Allyloxymethyl-2-ethyltrimethylene carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(Allyloxy)methyl]-5-ethyl-1,3-dioxan-2-one is an organic compound with the molecular formula C10H16O4 It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Allyloxy)methyl]-5-ethyl-1,3-dioxan-2-one typically involves the O-alkylation of hydroxyalkyl-1,3-dioxacyclanes with allyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a phase-transfer catalyst. The reaction conditions often include a solvent system like toluene and a temperature range of 30-100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
5-[(Allyloxy)methyl]-5-ethyl-1,3-dioxan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
科学研究应用
5-[(Allyloxy)methyl]-5-ethyl-1,3-dioxan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of polymers and other materials with unique properties.
作用机制
The mechanism of action of 5-[(Allyloxy)methyl]-5-ethyl-1,3-dioxan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds with desired properties .
相似化合物的比较
Similar Compounds
5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one: Similar in structure but with a methyl group instead of an ethyl group.
4-Allyl-1-aryl-tetrazole-5-ones: Contains an allyl group and exhibits similar reactivity patterns.
Uniqueness
5-[(Allyloxy)methyl]-5-ethyl-1,3-dioxan-2-one is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides stability and reactivity, making it a valuable compound in various fields of research and industry .
属性
分子式 |
C10H16O4 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC 名称 |
5-ethyl-5-(prop-2-enoxymethyl)-1,3-dioxan-2-one |
InChI |
InChI=1S/C10H16O4/c1-3-5-12-6-10(4-2)7-13-9(11)14-8-10/h3H,1,4-8H2,2H3 |
InChI 键 |
LYKKWIORPWIXPO-UHFFFAOYSA-N |
规范 SMILES |
CCC1(COC(=O)OC1)COCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


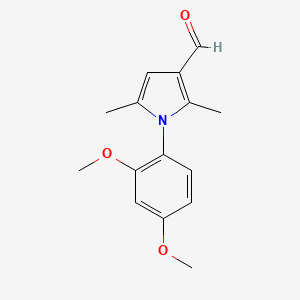

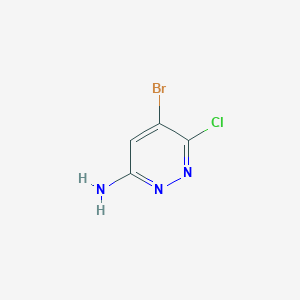
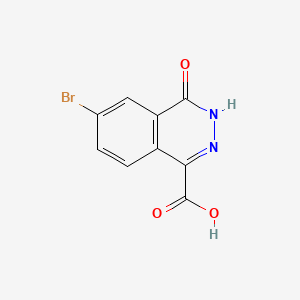
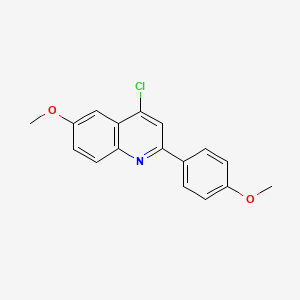
![1-Imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-amine](/img/structure/B13918387.png)
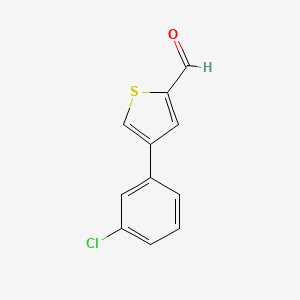
![tert-butyl 2-[[1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B13918403.png)
